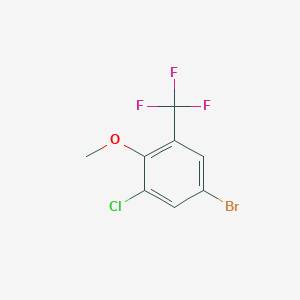

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene

Übersicht

Beschreibung

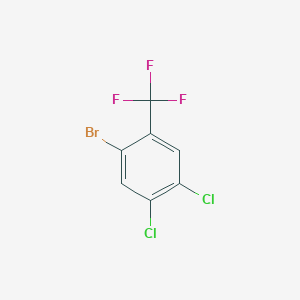

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1809161-58-7 . It has a molecular weight of 289.48 . The IUPAC name for this compound is 5-bromo-1-chloro-2-methoxy-3-(trifluoromethyl)benzene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Agrochemicals

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene (let’s call it BCMTB for brevity) plays a crucial role in agrochemicals. Specifically, it serves as an intermediate in the synthesis of trifluoromethylpyridines (TFMPs). These TFMP derivatives find application in crop protection. For instance, Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, protects crops from pests. Over 20 new TFMP-containing agrochemicals have acquired ISO common names, emphasizing their significance in agriculture .

Pharmaceutical Industry

BCMTB and its derivatives also have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contributes to their biological activities. Expect novel applications of TFMP derivatives to emerge in the future .

Disinfectants

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene can be employed in disinfection processes. For example, it can serve as a source of both chlorine and bromine. When BCMTB reacts with water, it releases hypochlorous acid (HOCl) and hypobromous acid (HOBr). These compounds are used for recreational water sanitation and drinking water purification .

Cyanation Reactions

BCMTB can act as a test substrate for studying new catalytic systems. In particular, it participates in cyanation reactions of various aryl halides using K4[Fe(CN)6] as the cyanating source. These reactions are essential for synthesizing compounds with nitrile functional groups .

Derivatizing Agent

1,3,5-Trimethoxybenzene (TMB) is a compound related to BCMTB. TMB serves as a derivatizing agent for detecting free chlorine (HOCl) and free bromine (HOBr) in aqueous systems. Compared to other methods, TMB provides lower method quantification limits (MQLs) and larger linear ranges, making it valuable for analytical purposes .

Benzylic Position Reactions

BCMTB’s benzylic position can undergo various reactions. For instance, it reacts via an SN2 pathway as a 1° benzylic halide. Understanding these reactions helps elucidate its reactivity and potential applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261, P305, P351, and P338 , which provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

5-bromo-1-chloro-2-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTMGKANNIRNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

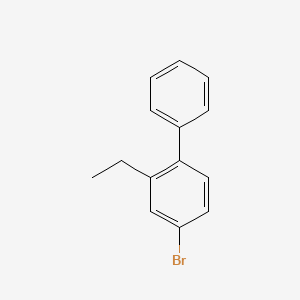

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.